1-Bromo-2-fluoro-3-methyl-4-nitrobenzene
Overview
Description
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, substituted with bromine, fluorine, methyl, and nitro groups
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene typically involves a multi-step process. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring.
Methylation: The addition of a methyl group.
These steps are carried out under controlled conditions to ensure the correct positioning of each substituent on the benzene ring .
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring. Common reagents include bromine and nitric acid.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties.
Chemical Biology: It is used in the study of biological systems and the development of new biochemical tools
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene can be compared with other similar compounds, such as:
- 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
- 2-Bromo-1-fluoro-3-methyl-4-nitrobenzene
- 1-Bromo-4-nitrobenzene
These compounds share similar structural features but differ in the positioning of the substituents on the benzene ring. The unique arrangement of substituents in this compound imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMRVLZYULUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.